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molecular formula C11H14O2 B2681379 1-(4-Methoxy-2,5-dimethylphenyl)ethanone CAS No. 104174-28-9

1-(4-Methoxy-2,5-dimethylphenyl)ethanone

Cat. No. B2681379
M. Wt: 178.231
InChI Key: HYYOEBPABVJBNX-UHFFFAOYSA-N
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Patent
US08772290B2

Procedure details

A solution of 0.8 g (4.1 mmol) of 1-(4-methoxy-2,5-dimethylphenyl)ethanol obtained in Step 1 in 30 mL of dichloromethane was reacted with 3.0 g (8.2 mmol) of pyridinium dichromate at room temperature for 2 hours with stirring, followed by filtration through celite. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in a vacuum to afford 1-(4-methoxy-2,5-dimethylphenyl)ethanone as a brown oil (0.54 g, yield: 69%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH:10]([OH:12])[CH3:11])=[C:5]([CH3:13])[CH:4]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([C:10](=[O:12])[CH3:11])=[C:5]([CH3:13])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
COC1=CC(=C(C=C1C)C(C)O)C
Name
Quantity
3 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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